molecular formula C12H20O3 B8671290 2-Butyl-4-carbethoxy-5-methyl-2,3-dihydrofuran CAS No. 90284-90-5

2-Butyl-4-carbethoxy-5-methyl-2,3-dihydrofuran

Cat. No.: B8671290
CAS No.: 90284-90-5
M. Wt: 212.28 g/mol
InChI Key: NSZVSTRNCSDBFP-UHFFFAOYSA-N
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Description

2-Butyl-4-carbethoxy-5-methyl-2,3-dihydrofuran is a useful research compound. Its molecular formula is C12H20O3 and its molecular weight is 212.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

90284-90-5

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 2-butyl-5-methyl-2,3-dihydrofuran-4-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-6-7-10-8-11(9(3)15-10)12(13)14-5-2/h10H,4-8H2,1-3H3

InChI Key

NSZVSTRNCSDBFP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(=C(O1)C)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 750 grams of 3-acetyl-5-butyl-dihydro-2 (3H)-furanone (4.0 mols), 750 grams of cyclohexane and 8.6 grams of sodium hydrogen sulfate were heated to reflux. To the refluxing mixture were added 250 grams of ethylene glycol (4.0 mols) over a period of 6 hours while the water formed by the reaction was collected in a Dean Stark Trap. An additional 110 grams of ethylene glycol (1.8 mols) was added over 22 hours to replace glycol carried over with the refluxing cyclohexane (azeotropic agent). After 36 hours, an analysis of the reaction mixture showed that the furanone was 95.4 percent converted to a ketal of the formula ##STR21## An aliquot of 94.5 grams of the mixture (0.22 mols) and 30.5 grams of anhydrous ethanol (0.66 mols) and 0.6 grams of p-toluene sulfonic acid were refluxed at 71° C. for 26 hours. The mixture was then neutralized with 0.73 grams of sodium ethoxide followed by stripping on a Rotovap under vacuum to a temperature of 90° C. The residue was water washed, dried on a Rotovap and distilled to provide 29.6 grams of 2-butyl-4-carbethoxy-5-methyl-2,3-dihydrofuran. The amount of recovered material represented a yield of 63.5 percent based on the amount of furanone reacted and a yield of 66.9% based on a 93.0% conversion of the ketal.
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
0.73 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
3-acetyl-5-butyl-dihydro-2 (3H)-furanone
Quantity
750 g
Type
reactant
Reaction Step Five
Quantity
8.6 g
Type
reactant
Reaction Step Five
Quantity
750 g
Type
solvent
Reaction Step Five
Quantity
250 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
110 g
Type
reactant
Reaction Step Seven
[Compound]
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
mixture
Quantity
94.5 g
Type
reactant
Reaction Step Eleven
Quantity
30.5 g
Type
reactant
Reaction Step Twelve

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